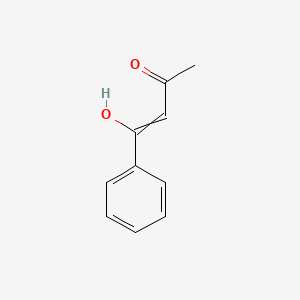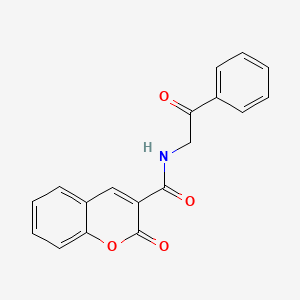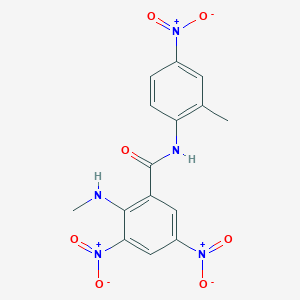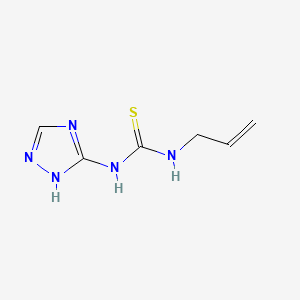![molecular formula C21H26N4O4 B15154067 N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of an indene moiety, a morpholine ring, and a pyrimidine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indene Moiety: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.
Pyrimidine Core Construction: The pyrimidine ring is usually constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Final Coupling: The final step involves coupling the indene moiety with the pyrimidine-morpholine intermediate using an acylation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the morpholine ring.
Major Products
Oxidation: Formation of indanone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide lies in its combination of these three distinct structural features, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N4O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H26N4O4/c1-28-14-16-12-20(27)25(21(22-16)24-8-10-29-11-9-24)13-19(26)23-18-7-6-15-4-2-3-5-17(15)18/h2-5,12,18H,6-11,13-14H2,1H3,(H,23,26) |
InChI Key |
ZKATXRSXVLJVAM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3CCC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154006.png)
![5-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B15154016.png)

![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154060.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)

![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)

